molecular formula C10H12ClNO4S B13622048 Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate

Cat. No.: B13622048
M. Wt: 277.73 g/mol
InChI Key: JLWFZRDSEMIRJO-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate (CAS 1155083-98-9) is a benzoate ester derivative characterized by the presence of both a chlorosulfonyl group and a dimethylamino group on the aromatic ring. This specific structure suggests its primary utility as a versatile chemical intermediate or building block in organic synthesis and medicinal chemistry research . The molecular formula is C 10 H 12 ClNO 4 S and it has a molecular weight of 277.72 g/mol . Compounds with chlorosulfonyl functional groups are typically reactive and can be used to introduce the sulfonamide moiety into larger, more complex molecules. This makes them valuable in the discovery and optimization of novel bioactive compounds . For instance, structurally similar chlorosulfonyl benzoates have been identified as key intermediates in high-throughput screening campaigns for discovering novel D3 dopamine receptor-selective antagonists, which are investigated as potential therapeutic leads for neuropsychiatric disorders . Furthermore, such intermediates are often employed in the synthesis of molecular tools for studying protein targets, such as inhibitors for the human equilibrative nucleoside transporter 1 (hENT1) . As a reagent, it enables researchers to explore new chemical space and develop structure-activity relationships in drug discovery projects. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3

InChI Key

JLWFZRDSEMIRJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Reagent: Chlorosulfonic acid (ClSO₃H) or alternatively sulfuryl chloride (SO₂Cl₂) can be used as the chlorosulfonating agent.
  • Solvent: Typically, the reaction is conducted in the neat chlorosulfonic acid or in an inert solvent such as dichloromethane.
  • Temperature: The reaction is carried out at low temperatures, generally between 0°C and 5°C, to control the exothermic nature of the reaction and to prevent decomposition or over-sulfonation.
  • Time: Reaction times vary from 1 to 5 hours depending on scale and conditions.

Reaction Mechanism and Selectivity

The electron-donating dimethylamino group directs electrophilic substitution to the 3-position on the aromatic ring, facilitating regioselective chlorosulfonation. The chlorosulfonyl group is introduced via electrophilic aromatic substitution, where the aromatic ring attacks the sulfur center of chlorosulfonic acid, followed by elimination of HCl.

Workup and Purification

  • The reaction mixture is carefully quenched by pouring into ice water, which precipitates the product.
  • The solid is filtered and washed with cold water or methanol to remove residual acid and impurities.
  • Purification is typically achieved by recrystallization from suitable solvents or by column chromatography.
  • Drying under vacuum at moderate temperatures (around 40°C) ensures removal of residual moisture.

Industrial and Large-Scale Preparation Insights

Large-scale preparations emphasize safety and control due to the exothermic nature of chlorosulfonation. Continuous flow reactors and automated temperature control systems are often employed to manage heat dissipation and ensure consistent product quality.

A patent (US5157119A) describes related sulfonyl chloride preparations involving chlorosulfonation of methyl benzoate derivatives, highlighting the importance of controlled addition of chlorine gas or chlorosulfonic acid and temperature regulation to avoid side reactions and ensure high yield and purity.

Data Table: Typical Reaction Conditions and Yields

Parameter Typical Value/Range Notes
Starting Material Methyl 4-(dimethylamino)benzoate Purity > 98%
Chlorosulfonating Agent Chlorosulfonic acid (ClSO₃H) Stoichiometric or slight excess
Solvent Neat or dichloromethane (optional) Depends on scale and equipment
Temperature 0–5 °C Critical to control exotherm
Reaction Time 1–5 hours Monitored by TLC or HPLC
Workup Quench in ice water, filtration Neutralization of acid residues
Purification Recrystallization or chromatography Achieves >95% purity
Yield 60–85% Depends on scale and precise control
Melting Point 104–110 °C Variable with crystallization conditions

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR shows characteristic signals for dimethylamino protons (~2.8–3.1 ppm, singlet) and aromatic protons (~7.0–8.5 ppm).
    • ¹³C NMR confirms ester carbonyl (~165–170 ppm) and aromatic carbons.
  • Infrared (IR) Spectroscopy:
    • Strong absorption bands at ~1350–1200 cm⁻¹ (S=O stretch of sulfonyl chloride) and ~1720 cm⁻¹ (ester C=O).
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with C10H12ClNO4S (molecular weight 277.73 g/mol).
  • Melting Point:
    • Typically 104–110 °C, but can vary depending on crystallization and hydration state.
  • Purity Assessment:
    • High-performance liquid chromatography (HPLC) and ¹H NMR are reliable for purity determination.

Summary of Key Research Findings

  • Chlorosulfonation of methyl 4-(dimethylamino)benzoate with chlorosulfonic acid under controlled low temperature is the most direct and efficient route to this compound.
  • Reaction parameters such as temperature, reagent stoichiometry, and quenching method critically influence yield and purity.
  • Large-scale synthesis requires careful heat management and may benefit from continuous flow techniques.
  • Characterization by NMR, IR, MS, and melting point analysis ensures product identity and quality.
  • The compound serves as a versatile intermediate for further functionalization, including nucleophilic substitution at the chlorosulfonyl group.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.

    Nitro Derivatives: Formed by oxidation of the dimethylamino group.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The dimethylamino group can also participate in interactions with biological targets, such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Research Findings and Limitations

  • Electronic Effects : The juxtaposition of electron-donating (-N(CH₃)₂) and withdrawing (-SO₂Cl) groups may create a push-pull electronic system, enhancing stability in specific solvents or enabling charge-transfer interactions.
  • Synthetic Challenges : Introducing a chlorosulfonyl group requires controlled conditions (e.g., chlorosulfonic acid), as seen in sulfonamide drug synthesis .

Biological Activity

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chlorosulfonyl group and a dimethylamino substituent on a benzoate framework. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H12ClO4S
  • Molecular Weight : 263.72 g/mol

The presence of the chlorosulfonyl group may contribute to its reactivity and biological activity.

1. Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological activities, particularly as a muscarinic antagonist. Muscarinic receptors are involved in numerous physiological processes, including neurotransmission and smooth muscle contraction.

  • Muscarinic Receptor Binding : In competitive binding assays, this compound has shown selective binding affinity towards muscarinic receptors, specifically m1AChR to m4AChR subtypes, indicating its potential as a therapeutic agent for conditions related to cholinergic dysfunctions .

2. Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of substituents on the benzoate ring in modulating the biological activity of similar compounds. For instance, modifications at the 4-position of the aromatic ring have been shown to significantly alter binding affinity and selectivity towards different muscarinic receptors .

Substituent Effect on Activity
DimethylaminoIncreases receptor affinity
ChlorosulfonylEnhances reactivity and selectivity

3. In Vitro Studies

In vitro assessments have demonstrated that this compound can modulate cellular signaling pathways. For example, it has been shown to activate NF-κB in human monocytic cell lines, which is crucial for inflammatory responses . The compound's ability to enhance the release of immunostimulatory cytokines suggests potential applications in immunotherapy.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in non-small cell lung carcinoma (NSCLC) cell lines with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it could mitigate neuronal damage by modulating oxidative stress pathways, thereby presenting a potential therapeutic avenue for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate?

  • Methodological Answer : The compound is synthesized via sequential functionalization of the benzoate backbone. First, methyl 4-(dimethylamino)benzoate is prepared through esterification of 4-(dimethylamino)benzoic acid using methanol under acidic catalysis. Chlorosulfonation is then performed at the 3-position using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C) to prevent over-sulfonation. Workup involves quenching in ice water and purification via recrystallization or column chromatography. Similar protocols are described for structurally analogous chlorosulfonyl benzoates .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Proton NMR reveals signals for the dimethylamino group (δ ~2.8–3.1 ppm, singlet) and aromatic protons (δ ~7.0–8.5 ppm, coupling patterns depend on substitution). Carbon NMR confirms the ester carbonyl (δ ~165–170 ppm) and sulfonyl chloride (δ ~55–60 ppm for S–Cl) .
  • IR Spectroscopy : Strong absorption bands for sulfonyl chloride (S=O, ~1350–1200 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) and fragments related to sulfonyl chloride cleavage .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO, dichloromethane) due to its sulfonyl chloride and ester groups. Limited solubility is observed in non-polar solvents (hexane, ether). Solubility testing should be conducted under inert atmospheres to prevent hydrolysis of the sulfonyl chloride moiety. Data from analogous compounds (e.g., methyl 4-[(chlorosulfonyl)methyl]benzoate) support this behavior .

Advanced Research Questions

Q. How does the electron-donating dimethylamino group influence the reactivity of the chlorosulfonyl moiety?

  • Methodological Answer : The para-dimethylamino group activates the aromatic ring via electron donation, directing electrophilic substitution (e.g., chlorosulfonation) to the meta position. However, steric hindrance from the dimethylamino group may reduce reaction yields. Comparative studies with non-substituted benzoates (e.g., methyl 3-chlorosulfonylbenzoate) show faster sulfonation kinetics but lower regioselectivity. DFT calculations can model electronic effects to optimize reaction conditions .

Q. What strategies mitigate decomposition during storage of sulfonyl chloride-containing compounds?

  • Methodological Answer :

  • Storage : Under inert gas (argon/nitrogen) at –20°C to slow hydrolysis.
  • Stabilizers : Addition of molecular sieves or desiccants to absorb moisture.
  • Derivatization : Convert to stable intermediates (e.g., sulfonamides) for long-term storage, as demonstrated for related sulfonyl chlorides in pharmaceutical synthesis .

Q. How can computational tools predict feasible retrosynthetic pathways for this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step or multi-step routes. For example, retrosynthetic disconnection of the sulfonyl chloride group suggests chlorosulfonation of a pre-formed dimethylamino benzoate. These tools prioritize routes with high atom economy and commercially available precursors, validated by literature precedents for similar structures .

Q. What are the conflicting reports on the compound’s stability under basic conditions, and how can they be resolved?

  • Methodological Answer : Contradictory studies may arise from differences in solvent systems or pH. For example, hydrolysis of the sulfonyl chloride group is rapid in aqueous NaOH but slow in anhydrous THF. Controlled experiments using kinetic profiling (e.g., HPLC monitoring at varying pH) can clarify degradation pathways. Cross-referencing with stability data for methyl 4-[(chlorosulfonyl)methyl]benzoate provides benchmarks .

Q. How is this compound utilized as a synthetic intermediate in drug discovery?

  • Methodological Answer : The sulfonyl chloride moiety enables nucleophilic displacement reactions to form sulfonamides, a key pharmacophore in protease inhibitors and kinase modulators. For example, coupling with amines or hydrazines generates bioactive derivatives, as seen in the synthesis of histone deacetylase (HDAC) inhibitors .

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